molecular formula C12H14O2S B13065455 1-(P-tolylthio)cyclobutane-1-carboxylic acid

1-(P-tolylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13065455
M. Wt: 222.31 g/mol
InChI Key: OPUAFMSDSWBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(P-tolylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It features a cyclobutane ring substituted with a carboxylic acid group and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . The p-tolylthio group can be introduced via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(P-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to construct more complex molecules.

    Biology: The compound may be used in the study of enzyme-substrate interactions or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(P-tolylthio)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the cyclobutane ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(P-tolylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both a p-tolylthio group and a cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(4-methylphenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

OPUAFMSDSWBOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.